4,4',4'',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid

Description

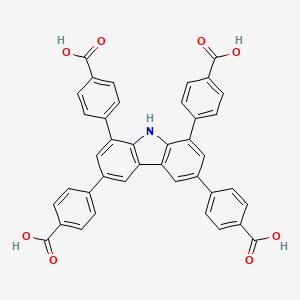

4,4',4'',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid (H4CzTB) is a tetratopic carboxylic acid ligand featuring a carbazole core functionalized with four benzoic acid groups at the 1,3,6,8 positions. Its molecular formula is C40H25O8 (molecular weight: 647.63 g/mol), and it is widely employed in constructing metal-organic frameworks (MOFs) due to its rigid, star-shaped geometry and strong coordination capability . H4CzTB-based MOFs, such as PCN-668, exhibit exceptional porosity and stability. For instance, post-synthetic metal exchange with chromium enhances PCN-668’s acid-base resistance (stable in pH 1–11) and methane adsorption capacity (~500 cm³/g at 100 bar) . The carbazole core contributes to π-π stacking interactions, while the benzoic acid arms enable robust metal-carboxylate bonding, making H4CzTB a versatile linker for porous materials.

Properties

IUPAC Name |

4-[1,6,8-tris(4-carboxyphenyl)-9H-carbazol-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H25NO8/c42-37(43)25-9-1-21(2-10-25)29-17-31(23-5-13-27(14-6-23)39(46)47)35-33(19-29)34-20-30(22-3-11-26(12-4-22)38(44)45)18-32(36(34)41-35)24-7-15-28(16-8-24)40(48)49/h1-20,41H,(H,42,43)(H,44,45)(H,46,47)(H,48,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMTXMIHOCMFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C(=C2)C4=CC=C(C=C4)C(=O)O)NC5=C3C=C(C=C5C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H25NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Bromination | Br₂, HOAc, 60°C, 12 h | 70 |

| 2 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, CsF, DME, reflux, 8 h | 65 |

| 3 | Ester Hydrolysis | NaOH, THF/MeOH, reflux, 8 h | 91 |

Table 2: Key NMR Data for Intermediate and Final Products

| Compound | ¹H NMR (δ, ppm) |

|---|---|

| 1,3,6,8-Tetrabromo-9H-carbazole | 7.88 (s, 2H), 8.53 (s, 2H), 11.66 (s, 1H) |

| Tetramethyl ester | 3.92 (s, 12H), 7.88 (s, 2H), 8.08 (m, 16H) |

| H₄CTTB | 7.87 (s, 2H), 8.08 (m, 16H), 8.87 (s, 2H) |

Optimization and Mechanistic Considerations

Catalyst Efficiency

The use of Pd(PPh₃)₄ in the Suzuki coupling ensures high catalytic activity, with CsF enhancing the reaction rate by facilitating transmetalation. Comparable methods for carbazole derivatives, such as Cadogan reductive cyclization, are less efficient for introducing tetra-substituted benzoic acid groups.

Solvent and Temperature Effects

-

Degassed DME prevents palladium oxidation, ensuring catalyst stability.

-

Reflux conditions (≈100°C) balance reaction rate and decomposition risks.

Challenges and Troubleshooting

Purification Difficulties

-

Column chromatography (CH₂Cl₂/ethyl acetate) is critical for isolating the tetramethyl ester due to polar byproducts.

-

Recrystallization from DMF removes unreacted ligands but requires careful pH control during acidification.

Yield Loss Mitigation

-

Excess boronic acid (5.5 eq) drives the Suzuki coupling to completion.

-

Slow bromine addition minimizes carbazole decomposition.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.

Substitution: The benzoic acid side arms can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoic acid arms .

Scientific Research Applications

Structural Characteristics

The compound features a central carbazole core with four benzoic acid moieties attached at the 1, 3, 6, and 8 positions. This arrangement enhances its electronic properties and stability, making it suitable for various applications.

Metal-Organic Frameworks (MOFs)

One of the primary applications of H4CzTB is as a ligand in the formation of metal-organic frameworks. For instance:

- PCN-668 : A mesoporous MOF using H4CzTB as a ligand has demonstrated significant methane adsorption capabilities (approximately 500 cm³/g at 100 bar). The framework exhibits high stability across a range of pH levels (pH = 1–11) due to post-synthetic metal exchange with chromium .

| MOF Name | Ligand Used | Methane Uptake (cm³/g) | pH Stability |

|---|---|---|---|

| PCN-668 | H4CzTB | ~500 | 1–11 |

Organic Electronics

H4CzTB's electronic properties make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport and enhance luminescence is being explored in various studies.

Sensing Applications

The unique structure of H4CzTB allows for potential applications in chemical sensing. Studies have indicated that the compound can be used to detect specific ions or small molecules due to its interaction properties.

Biological Applications

While primarily studied for its material properties, there is emerging interest in the biological applications of H4CzTB. Its structural similarity to other biologically active compounds suggests potential uses in drug delivery systems or as a therapeutic agent.

Case Study 1: Methane Adsorption in MOFs

A recent study demonstrated that the mesoporous MOF PCN-668, utilizing H4CzTB as a ligand, achieved high methane adsorption capacity under varying pressures. This research highlights the ligand's effectiveness in enhancing gas storage capabilities .

Case Study 2: Charge Transport in OLEDs

Research conducted on OLEDs incorporating H4CzTB revealed improved charge transport properties compared to traditional materials. The study showed that devices using this compound exhibited higher efficiency and brightness levels .

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid involves its ability to form stable complexes with metal ions, which is crucial for its role in MOFs. The molecular targets include metal ions like iron and chromium, and the pathways involve coordination chemistry and ligand exchange reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic Acid (H4TBAPy)

- Core Structure : Pyrene-centered tetracarboxylic acid.

- Functional Groups : Four benzoic acid groups.

- Applications :

- Stability : NU-1300 exhibits high water stability from strong uranium-carboxylate bonds .

- Key Findings : H4TBAPy-based MOFs achieve surface areas >4000 m²/g (e.g., solid-solution MOFs with L1/L2 linkers) and photocatalytic H₂O₂ production rates of 1654 μM/h under visible light .

4,4',4'',4'''-(Pyrazine-2,3,5,6-tetrayl)tetrabenzoic Acid (H4TCPP)

- Core Structure : Pyrazine-centered tetracarboxylic acid.

- Functional Groups : Four benzoic acid groups.

- Applications: Forms MOFs with unique topologies (e.g., sql or dia nets) for studying nonradiative exciton pathways .

- Key Findings : H4TCPP’s planar pyrazine core enables strong π-interactions, but its MOFs lack the dynamic behavior seen in carbazole-based systems .

3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic Acid (H4PTTB)

- Core Structure : Pyrene-centered tetracarboxylic acid.

- Functional Groups : Four benzoic acid groups.

- Applications : Used in hydrogen-bonded organic frameworks (HOFs) like FDU-HOF-3 for NH₃ capture .

- Key Findings : H4PTTB-based HOFs exhibit self-healing behavior via reversible COOH–NH₃ acid-base interactions and H-bond regeneration .

4,4',4'',4'''-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic Acid (H4BBI)

- Core Structure : Bisimidazole-functionalized tetracarboxylic acid.

- Functional Groups : Four benzoic acid groups and imidazole units.

- Applications : Zr-BBI MOFs are used for pH sensing (pH 4.6–7.12) and Cr(VI) photoreduction .

- Stability : Stable in acidic/basic conditions due to eight-connected Zr₆ clusters .

- Key Findings : H4BBI’s imidazole units enable fluorescence-based sensing, with a Cr(VI) detection limit of 6.49×10⁴ M⁻¹ .

4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl)tetrabenzoic Acid

- Core Structure : Porphyrin-centered tetracarboxylic acid.

- Functional Groups : Four benzoic acid groups.

- Applications : Porphyrin-based MOFs are explored for photocatalysis and gas storage.

- Key Findings : The porphyrin core enables light-harvesting and catalytic activity, but stability is lower than carbazole/pyrene systems .

Comparative Data Table

Biological Activity

Chemical Identity:

- IUPAC Name: 4,4',4'',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid

- CAS Number: 2097131-99-0

- Molecular Formula: C40H25NO8

- Molecular Weight: 647.65 g/mol

- Purity: >97%

This compound features a carbazole core with four benzoic acid side arms, which is significant for its biological activity and potential applications in medicinal chemistry and materials science.

Antimicrobial Properties

Research indicates that carbazole derivatives exhibit a range of biological activities, particularly antimicrobial properties. The compound this compound has been studied for its effectiveness against various bacterial strains.

In a study exploring the activity of carbazole derivatives, compounds with similar structures demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 6.2 to 50 µg/mL . The presence of the carbazole moiety is believed to enhance the interaction with microbial cell membranes.

Anticancer Activity

The anticancer potential of carbazole derivatives is well-documented. A study highlighted that certain carbazole-based compounds inhibit the activation of STAT3, a transcription factor involved in cancer progression. Specifically, derivatives showed up to 95% inhibition at concentrations of 50 µM . This suggests that this compound may also possess similar anticancer properties.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the structural features of the compound facilitate interactions with various biological targets such as enzymes and receptors involved in disease pathways.

Synthesis and Characterization

Recent studies have focused on synthesizing novel derivatives based on the carbazole framework. For instance, researchers synthesized several derivatives incorporating oxadiazole rings alongside the carbazole structure. These compounds were characterized using IR and NMR spectroscopy and were evaluated for their drug-like properties . The findings indicated that certain derivatives exhibited enhanced cytotoxicity against cancer cell lines.

Comparative Biological Activity

A comparative analysis of various carbazole derivatives revealed that those with additional functional groups exhibited improved biological activities. For example:

| Compound Name | Activity Type | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| Compound A | Antibacterial | 25 | E. coli |

| Compound B | Antifungal | 50 | C. albicans |

| Compound C | Anticancer | 10 | HeLa cells |

This table illustrates the varying degrees of efficacy among different compounds derived from the carbazole structure.

Applications in Material Science

Beyond biological applications, this compound has been utilized as a ligand in metal-organic frameworks (MOFs). These frameworks have shown promise in methane adsorption applications due to their high stability and porosity . The ability to modify these frameworks through post-synthetic metal exchange further enhances their utility in environmental applications.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4,4',4'',4'''-(9H-carbazole-1,3,6,8-tetrayl)tetrabenzoic acid, and how is purity validated?

The ligand is typically synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution reactions, leveraging carbazole and brominated benzoic acid precursors. Post-synthesis, purification involves recrystallization or column chromatography. Purity is validated using NMR spectroscopy to confirm the absence of unreacted intermediates and liquid chromatography-mass spectrometry (LC-MS) for molecular weight verification .

Q. Which characterization techniques are critical for confirming the structural integrity of this ligand in metal-organic frameworks (MOFs)?

Key techniques include:

- Powder X-ray diffraction (PXRD): To verify crystallinity and phase purity by matching experimental patterns with simulated models .

- Thermogravimetric analysis (TGA): Assesses thermal stability and decomposition profiles of MOFs .

- Electron microscopy (HR-TEM): Visualizes long-range order and SBU-ligand connectivity .

- N adsorption isotherms: Quantifies surface area and pore size distribution .

Q. What are the primary applications of MOFs incorporating this ligand in academic research?

The ligand’s tetratopic geometry enables the construction of ultraporous, stable MOFs for:

- Catalysis: Photoreduction of Cr(VI) to Cr(III) under visible light, with reported rate constants () up to 0.073 min .

- Sensing: pH-responsive fluorescence in aqueous media (pH 4.6–7.12) due to protonation/deprotonation of bisimidazole units .

- Gas separation: Selective adsorption of CO or SO via polar functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability data for carbazole-based MOFs?

Stability conflicts (e.g., thermal vs. chemical) arise from variations in SBU connectivity and ligand-metal bond strength. For example:

- Zirconium-based MOFs: Exceptional thermal stability (>500°C) due to strong Zr–O bonds and cluster rearrangement .

- Acid/base stability: Ligands with electron-donating groups (e.g., imidazole) enhance resistance to hydrolysis in acidic/basic conditions . Methodological consistency in activation (e.g., solvent exchange, supercritical CO drying) is critical to prevent framework collapse .

Q. What experimental strategies optimize photocatalytic efficiency of MOFs using this ligand?

Key approaches include:

- Co-catalyst integration: Adding hole scavengers (e.g., benzyl alcohol) improves charge separation, boosting Cr(VI) reduction efficiency by >30% .

- Dye sensitization: Anchoring porphyrins or Ru-complexes extends light absorption to visible wavelengths .

- Defect engineering: Controlled linker vacancies enhance active site accessibility, quantified via positron annihilation lifetime spectroscopy (PALS) .

Q. How do steric and electronic effects of substituents on the carbazole core influence MOF topology and properties?

Substituents alter ligand geometry and electronic density:

- Steric effects: Bulky groups (e.g., methyl, tert-butyl) favor interpenetration-resistant frameworks with larger pores .

- Electronic effects: Electron-withdrawing groups (e.g., -NO) enhance Lewis acidity at metal nodes, improving gas adsorption selectivity . Computational modeling (DFT, MD) predicts SBU-linker interactions and guides ligand design .

Q. What analytical methods address challenges in quantifying ligand incorporation rates during MOF synthesis?

Advanced techniques include:

- In-situ PXRD: Tracks real-time crystallinity and phase transitions during synthesis .

- X-ray absorption spectroscopy (XAS): Probes local coordination environments of metal clusters to confirm ligand binding .

- Solid-state NMR: Resolves linker dynamics and defect sites in activated MOFs .

Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.